1-(2,3-Dibromophenyl)ethanone
Overview
Description
1-(2,3-Dibromophenyl)ethanone is an organic compound with the molecular formula C8H6Br2O. It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an ethanone group.
Preparation Methods
The synthesis of 1-(2,3-Dibromophenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-acetophenone in the presence of bromine and acetic acid. The reaction is typically carried out under reflux conditions for a few hours . Another method involves the use of chloroform as a solvent and conducting the reaction in an ice bath . These methods yield the desired product with varying degrees of efficiency and purity.
Chemical Reactions Analysis
1-(2,3-Dibromophenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Dibromophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dibromophenyl)ethanone involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further interact with biological molecules, affecting their function and activity. The ethanone group can also undergo various chemical transformations, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
1-(2,3-Dibromophenyl)ethanone can be compared with other similar compounds, such as:
- 1-(2,4-Dibromophenyl)ethanone
- 1-(3,4-Dibromophenyl)ethanone
- 1-(2,3,4-Tribromophenyl)ethanone
These compounds share similar structural features but differ in the position and number of bromine atoms on the phenyl ring. The unique arrangement of bromine atoms in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-(2,3-dibromophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUOPUWCDRGDPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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